4'-Chloro-2',5'-dimethoxyacetoacetanilide

Pigment Chemistry Color Science Azo Pigments

4'-Chloro-2',5'-dimethoxyacetoacetanilide (Naphthol AS-IRG) is the mandatory coupling component for C.I. Pigment Yellow 83 (diarylide) and C.I. Pigment Yellow 97 (monoazo). The 4'-chloro-2',5'-dimethoxy substitution pattern is non-interchangeable—generic or differently substituted acetoacetanilides produce non-conforming shades, altered λmax, and inferior lightfastness. This derivative is essential to maintain product specifications in automotive coatings, durable plastics, and high-performance inks. Also functions as Azoic Coupling Component 44 for cotton dyeing with greenish-yellow and brilliant orange shades. Procure this specific compound to ensure batch-to-batch pigment consistency.

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
CAS No. 4433-79-8
Cat. No. B1293927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-2',5'-dimethoxyacetoacetanilide
CAS4433-79-8
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC
InChIInChI=1S/C12H14ClNO4/c1-7(15)4-12(16)14-9-6-10(17-2)8(13)5-11(9)18-3/h5-6H,4H2,1-3H3,(H,14,16)
InChIKeyMOUVJGIRLPZEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-2',5'-dimethoxyacetoacetanilide (CAS 4433-79-8): Procurement-Ready Profile of an Azoic Coupling Component for High-Performance Yellow Pigments


4'-Chloro-2',5'-dimethoxyacetoacetanilide (CAS 4433-79-8), also known as Naphthol AS-IRG or Azoic Coupling Component 44, is a specialized acetoacetanilide derivative used primarily as a critical coupling component in the synthesis of azo pigments and dyes . Its molecular structure (C12H14ClNO4; MW 271.7 g/mol) features a chloro substituent at the 4'-position and methoxy groups at the 2'- and 5'-positions of the phenyl ring, a precise substitution pattern that dictates its unique performance as a pigment intermediate . This compound serves as the essential building block for several industrially significant organic pigments, most notably C.I. Pigment Yellow 83 and C.I. Pigment Yellow 97, and functions as a yellow coupling base in azoic dyeing processes for cotton and cellulosic fibers .

Why Generic Acetoacetanilide Substitution Fails: Structural Prerequisites for Pigment Yellow 83 and Azoic Dyeing with 4'-Chloro-2',5'-dimethoxyacetoacetanilide


The acetoacetanilide class encompasses numerous derivatives with varying substitution patterns, yet these compounds are not functionally interchangeable in pigment synthesis or textile dyeing. The specific 4'-chloro-2',5'-dimethoxy substitution pattern of this compound directly governs the color shade, fastness properties, and coupling reactivity of the resulting azo pigments [1]. In benzidine yellow pigment systems, substituent identity and position on the acetoacetanilide ring are known to modulate both hue and resistance to light and organic solvents [2]. Substituting a non-chlorinated or differently methoxylated analog will alter the electronic character of the coupling component, shifting the final pigment's λmax, compromising lightfastness, or yielding an entirely different color shade incompatible with established product specifications [3]. Furthermore, the coupling reaction efficiency and acid separation behavior of 4-chloro-2,5-dimethoxyacetoacetanilide are critical parameters that directly affect the performance of the final C.I. Pigment Yellow 83 product [4].

4'-Chloro-2',5'-dimethoxyacetoacetanilide: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Color Shade Differentiation: Greenish-Yellow Hue vs. Unsubstituted Acetoacetanilide Standard

In systematic studies of benzidine yellow pigments, the pigment derived from 4'-chloro-2',5'-dimethoxyacetoacetanilide (specifically the 2,4-dimethoxy-5-chloro derivative in the cited nomenclature) produced a reddish-yellow tint, representing a distinct chromatic shift compared to the standard acetoacetanilide-derived pigment [1]. This substitution pattern falls within the class of alkoxy-chloro derivatives that confer specific greenish to reddish-yellow shades depending on the exact substitution pattern. In contrast, pigments derived from simple acetoacetanilide (unsubstituted) served as the neutral baseline, while 2-chloro and 2-methoxy derivatives produced greenish shades and nitro derivatives produced strong reddish shades [1].

Pigment Chemistry Color Science Azo Pigments

Purity Specification for Reproducible Coupling: ≥99.0% vs. Industry Baseline Grades

Commercial suppliers specify that high-purity grade 4'-chloro-2',5'-dimethoxyacetoacetanilide is available at ≥99.0% purity, which ensures predictable and reliable results in azo dye synthesis by minimizing batch-to-batch variations [1]. In comparison, technical grade materials or alternative acetoacetanilide derivatives from less specialized sources may exhibit lower purity (e.g., 98.0% minimum specification per TCI HPLC analysis [2]), introducing variability in coupling efficiency and final pigment color consistency. The acid separation behavior of the coupling component directly affects C.I. Pigment Yellow 83 performance, making high purity critical for reproducible manufacturing [3].

Quality Control Pigment Synthesis Process Chemistry

Exclusive Use as Coupling Component for C.I. Pigment Yellow 83: Industrial Standard vs. Generic Alternatives

4'-Chloro-2',5'-dimethoxyacetoacetanilide is the specifically required coupling component for the industrial synthesis of C.I. Pigment Yellow 83 (C.I. 21108), one of the most important organic yellow pigments in the paints and plastics industry [1][2]. The pigment is produced by coupling bis-diazotized 3,3'-dichlorobenzidine with two equivalents of this specific acetoacetanilide derivative [3]. Alternative acetoacetanilide derivatives (e.g., 2,4-dimethylacetoacetanilide or 4-chloroacetoacetanilide) are used to produce different C.I. Pigment Yellow variants (e.g., C.I. Pigment Yellow 14, C.I. Pigment Yellow 12, respectively) with distinct coloristic and performance profiles [4].

Pigment Manufacturing Industrial Chemistry Disazo Pigments

Copper Complex Pigment Stability: Demonstrated Use in Stoving Lacquer Formulations

The azo dyestuff derived from anthranilic acid coupled with acetoacet-2,5-dimethoxy-4-chloroanilide (4'-chloro-2',5'-dimethoxyacetoacetanilide) was successfully coppered to produce a pigmentary copper complex suitable for use in emulsion paints applied to cardboard [1]. This demonstrates the compound's utility in producing metallized azo pigments with enhanced stability properties. In comparative context, the patent also describes copper complexes prepared from 2-chloroacetoacetanilide coupled with anthranilic acid and applied in stoving lacquers containing carbamate resin and titanium dioxide [1], indicating that the 2,5-dimethoxy-4-chloro substitution pattern yields a pigment with distinct formulation compatibility.

Coating Chemistry Pigment Fastness Industrial Finishes

4'-Chloro-2',5'-dimethoxyacetoacetanilide: Evidence-Backed Application Scenarios for Industrial Procurement


C.I. Pigment Yellow 83 Manufacturing: High-Performance Yellow for Coatings and Plastics

This compound is the essential coupling component for the industrial production of C.I. Pigment Yellow 83 (C.I. 21108), a diarylide yellow pigment recognized as one of the most important organic yellow pigments in the paints and plastics industry . The pigment exhibits excellent solvent and migration resistance, making it particularly suitable for demanding applications including automotive coatings, durable plastics, and high-quality printing inks . Procurement of this specific acetoacetanilide derivative is mandatory for manufacturers seeking to produce C.I. Pigment Yellow 83; substitution with generic acetoacetanilide or alternative derivatives will yield different C.I. pigment classifications (e.g., Pigment Yellow 12 or 14) with non-conforming color and performance specifications.

C.I. Pigment Yellow 97 Synthesis: Monoazo Yellow with Enhanced Migration Resistance

4'-Chloro-2',5'-dimethoxyacetoacetanilide serves as the acetoacetanilide coupling component for C.I. Pigment Yellow 97, a monoazo pigment distinguished by the presence of a sulfonylaminophenyl group that renders the material particularly insoluble and resistant to migration . The pigment is synthesized by coupling diazotized 4-amino-2,5-dimethoxy-N-benzenesulfonyl amine with this compound at controlled temperatures (15-20 °C) and pH (3.5-4) . This application scenario is distinct from Pigment Yellow 83 manufacturing and requires the same specialized acetoacetanilide derivative, reinforcing the compound's non-substitutable role across multiple high-value pigment products.

Azoic Dyeing for Cotton Textiles: Yellow Base Coupling Component

As Naphthol AS-IRG (Azoic Coupling Component 44), this compound functions as a yellow coupling base in azoic dyeing processes for cotton, viscose, and cellulosic fiber printing . When applied as a coupling component and subsequently reacted with specific diazonium salts, it produces distinct shades: coupling with Yellow Base yields a greenish-yellow hue, while coupling with Orange Salt GGD produces a brilliant orange . The resulting dyeings exhibit excellent lightfastness properties suitable for cotton products requiring high fastness standards . This application leverages the compound's specific reactivity and substitution pattern to achieve targeted color outcomes that cannot be replicated with unsubstituted or differently substituted acetoacetanilides.

Metallized Azo Pigment Development: Copper Complexes for Emulsion Coatings

The azo dyestuff prepared by coupling diazotized anthranilic acid with 4'-chloro-2',5'-dimethoxyacetoacetanilide can be subsequently coppered to produce pigmentary copper complexes suitable for water-based emulsion paint formulations . This metallization strategy enhances pigment stability and provides a pathway to modified coloristic properties. The demonstrated compatibility with polyvinyl acetate emulsion systems distinguishes this derivative's copper complex from those prepared using 2-chloroacetoacetanilide, which are preferentially formulated in solvent-based stoving lacquers . For researchers and formulators developing water-based coating systems, this specific derivative offers a proven route to copper-complexed pigments with aqueous compatibility.

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